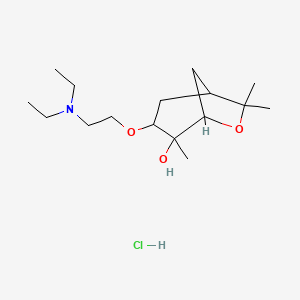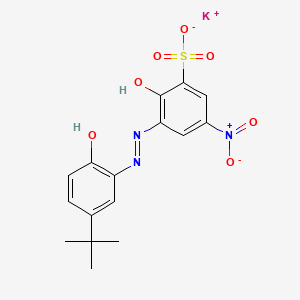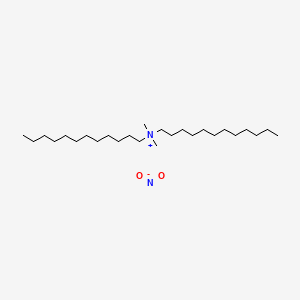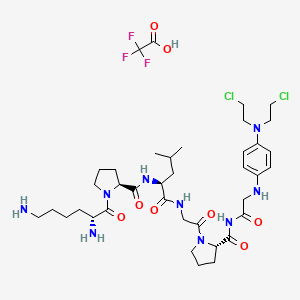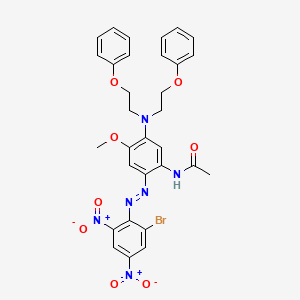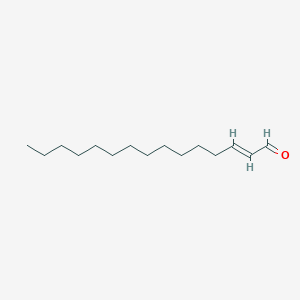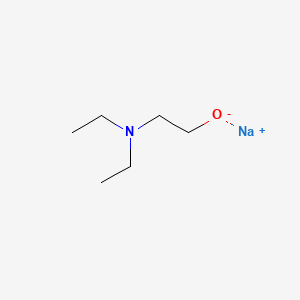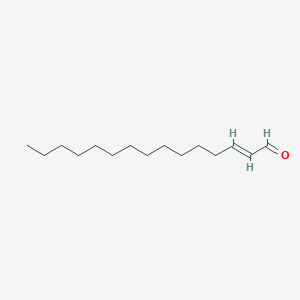
2-Pentadecenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentadecenal is an organic compound with the molecular formula C15H28O. It is an unsaturated aldehyde, characterized by a double bond between the second and third carbon atoms in the chain. This compound is known for its distinctive odor and is often used in the fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Pentadecenal can be synthesized through various methods. One common approach involves the oxidation of 2-pentadecen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde .
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of 1-tetradecene followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-tetradecene, followed by the reduction of the resulting aldehyde to form this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-pentadecenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form 2-pentadecen-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 2-Pentadecenoic acid
Reduction: 2-Pentadecen-1-ol
Substitution: Various substituted products depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Pentadecenal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a pheromone in certain insect species, playing a role in communication and mating behaviors.
Medicine: Research has explored its potential as an antimicrobial agent.
Industry: It is used in the fragrance industry due to its distinctive odor
Wirkmechanismus
The mechanism of action of 2-Pentadecenal involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, triggering a cascade of biochemical events. For example, in insects, it binds to pheromone receptors, leading to changes in behavior. In antimicrobial applications, it disrupts the cell membrane of microorganisms, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
2-Pentadecenal can be compared with other similar compounds such as:
2-Hexadecenal: Similar in structure but with a longer carbon chain.
2-Undecenal: Similar in structure but with a shorter carbon chain.
2-Decenal: Another unsaturated aldehyde with a shorter carbon chain.
The uniqueness of this compound lies in its specific chain length and the position of the double bond, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
96360-08-6 |
|---|---|
Molekularformel |
C15H28O |
Molekulargewicht |
224.38 g/mol |
IUPAC-Name |
(E)-pentadec-2-enal |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h13-15H,2-12H2,1H3/b14-13+ |
InChI-Schlüssel |
MLTULPRRIKTZBN-BUHFOSPRSA-N |
Isomerische SMILES |
CCCCCCCCCCCC/C=C/C=O |
Kanonische SMILES |
CCCCCCCCCCCCC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


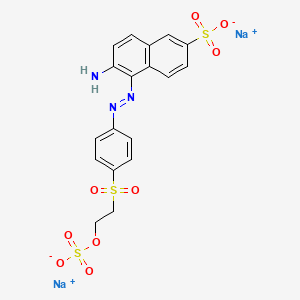
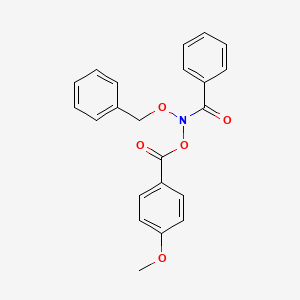
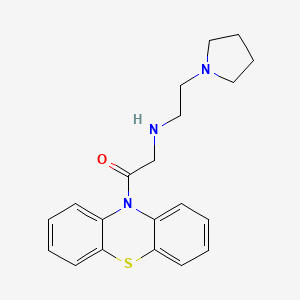
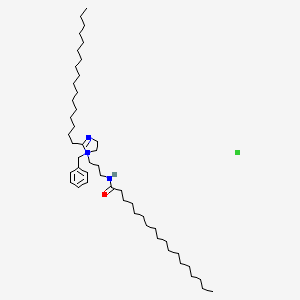
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12703360.png)

